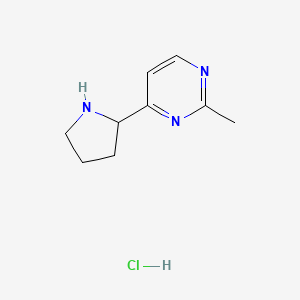

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride

Descripción general

Descripción

“2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride” is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring is highly electron-deficient, making it a good candidate for nucleophilic aromatic substitution reactions .Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride” are likely to be influenced by the reactivity of the pyrimidine ring. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Aplicaciones Científicas De Investigación

Plant Growth Stimulation

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride derivatives have been studied for their potential in stimulating plant growth. A study by Pivazyan et al. (2019) investigated new derivatives of this compound, which exhibited significant plant growth stimulation effects, comparable to those of heteroauxin (Pivazyan et al., 2019).

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrimidine salts, including 2-methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride. Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, finding that some compounds exhibited notable antibacterial and antifungal activities (Mallikarjunaswamy et al., 2013).

Luminescent Properties

The luminescent properties of pyridine-based fluorescing compounds, including pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, have been a topic of interest. Hagimori et al. (2022) found that certain compounds based on an acceptor-donor-acceptor system exhibited aggregation-induced emission enhancement in aqueous media, suggesting potential applications in fluorescence-based techniques (Hagimori et al., 2022).

Antitumor Activity

A study by Liu et al. (2015) focused on the antitumor activity of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, designed as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis. This research demonstrated the potential of these compounds in inhibiting tumor cell growth (Liu et al., 2015).

Chemical Synthesis Applications

The compound's role in facilitating chemical syntheses has been explored. For instance, Smolobochkin et al. (2019) developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, which are important intermediates in pharmaceutical and chemical industries (Smolobochkin et al., 2019).

Charge-Transfer Complex Formation

The formation of charge-transfer complexes involving 2-methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride derivatives has been investigated. Schmidt et al. (1997) studied nucleophilic substitution reactions leading to the formation of charge-cumulated hetarenes, indicating the compound's utility in developing new materials with unique electronic properties (Schmidt et al., 1997).

Alzheimer's Disease Research

Pyrimidine derivatives, including 2-methyl-4-(pyrrolidin-2-yl)pyrimidine, have been studied for their potential in treating Alzheimer's disease. Mohamed et al. (2011) synthesized and evaluated a series of 2,4-disubstituted pyrimidines as inhibitors of cholinesterase and amyloid-β aggregation, indicating potential therapeutic applications in neurodegenerative disorders (Mohamed et al., 2011).

Direcciones Futuras

The future directions for “2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride” could involve further exploration of its biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, this compound could serve as a starting point for the development of new drugs.

Propiedades

IUPAC Name |

2-methyl-4-pyrrolidin-2-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-7-10-6-4-9(12-7)8-3-2-5-11-8;/h4,6,8,11H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJUVLVNDCDXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402609.png)

![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402611.png)

![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)

![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)

![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)

![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)